1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one is a naturally occurring compound found in various plants. It belongs to the class of polyphenols, which are known for their antioxidant properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate phenolic aldehydes with acetophenones under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the phenyl rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its role in cellular protection.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another polyphenol with strong antioxidant properties.
Resveratrol: Known for its anti-aging and cardioprotective effects.
Curcumin: A compound with potent anti-inflammatory and anticancer activities.
Uniqueness
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-2-3-13(15(20)8-10)14(19)4-1-9-5-11(17)7-12(18)6-9/h1-8,16-18,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOFGFLBCKTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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